molecular formula C10H5Cl2NO3 B044859 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione CAS No. 116133-08-5

5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione

Cat. No. B044859
M. Wt: 258.05 g/mol
InChI Key: AHIYWLCWYLPNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione, also known as DCQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of naphthoquinone derivatives and has shown promising results in several studies for its unique properties.

Mechanism Of Action

The mechanism of action of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione involves the generation of reactive oxygen species (ROS) and the inhibition of various enzymes involved in DNA replication and transcription. 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has been found to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. In addition, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has also been found to inhibit the activity of topoisomerase II, which is essential for DNA replication, and NF-κB, which promotes the growth and survival of cancer cells.

Biochemical And Physiological Effects

5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and inhibit the activity of NF-κB. In addition, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has also been found to possess anti-inflammatory and anti-microbial properties. It has been found to inhibit the activity of COX-2, which is an enzyme that promotes inflammation, and to inhibit the growth of various bacteria and fungi.

Advantages And Limitations For Lab Experiments

5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential use in various scientific research applications. However, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione also has some limitations. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, and further studies are needed to elucidate its potential use in various scientific research applications.

Future Directions

There are several future directions for the study of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione. One potential direction is to further elucidate its mechanism of action and potential use in cancer research. Another potential direction is to study its potential use in other scientific research applications, such as anti-inflammatory and anti-microbial research. In addition, further studies are needed to evaluate the safety and toxicity of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione involves the reaction of 2,3-dichloro-1,4-naphthoquinone with hydroxylamine hydrochloride and sodium acetate in acetic acid. The reaction yields 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione as a yellow solid, which is then purified by recrystallization. The purity of the compound can be confirmed by thin-layer chromatography and NMR spectroscopy.

Scientific Research Applications

5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has been extensively studied for its potential use in various scientific research applications. It has been found to possess anti-tumor, anti-inflammatory, and anti-microbial properties. In cancer research, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has shown promising results as a potential chemotherapeutic agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, which is an essential enzyme for DNA replication. In addition, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has also been found to inhibit the activity of NF-κB, which is a transcription factor that promotes the growth and survival of cancer cells.

properties

CAS RN

116133-08-5

Product Name

5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione

Molecular Formula

C10H5Cl2NO3

Molecular Weight

258.05 g/mol

IUPAC Name

5-amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C10H5Cl2NO3/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,14H,13H2

InChI Key

AHIYWLCWYLPNLP-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1N)C(=O)C(=C(C2=O)Cl)Cl)O

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C(=C(C2=O)Cl)Cl)O

synonyms

1,4-Naphthoquinone imine, 6,7-dichloro-5,8-dihydroxy- (6CI)

Origin of Product

United States

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